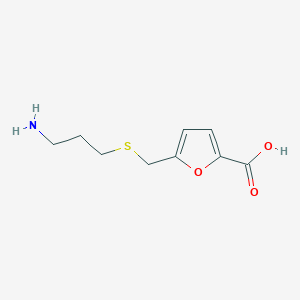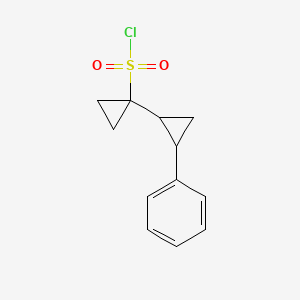
1-(2-Phenylcyclopropyl)cyclopropane-1-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Phenylcyclopropyl)cyclopropane-1-sulfonyl chloride is an organic compound that features a cyclopropane ring substituted with a phenyl group and a sulfonyl chloride group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Phenylcyclopropyl)cyclopropane-1-sulfonyl chloride typically involves the reaction of cyclopropyl derivatives with sulfonyl chloride reagents. One common method includes the reaction of 2-phenylcyclopropyl bromide with cyclopropane-1-sulfonyl chloride under basic conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-Phenylcyclopropyl)cyclopropane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives.
Oxidation and Reduction: The compound can be oxidized to form sulfonic acids or reduced to form sulfides under specific conditions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Major Products
Sulfonamides: Formed by reaction with amines.
Sulfonates: Formed by reaction with alcohols.
Sulfonothioates: Formed by reaction with thiols.
Wissenschaftliche Forschungsanwendungen
1-(2-Phenylcyclopropyl)cyclopropane-1-sulfonyl chloride has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-(2-Phenylcyclopropyl)cyclopropane-1-sulfonyl chloride involves its reactivity with nucleophiles and its ability to form stable intermediates. The sulfonyl chloride group is highly reactive, allowing the compound to participate in various substitution reactions. The phenyl group provides additional stability and influences the compound’s reactivity and selectivity in chemical reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopropanesulfonyl chloride: Similar structure but lacks the phenyl group, making it less stable and less selective in reactions.
2-Cyclopropoxybenzene-1-sulfonyl chloride: Contains a cyclopropoxy group instead of a cyclopropyl group, leading to different reactivity and applications.
Uniqueness
1-(2-Phenylcyclopropyl)cyclopropane-1-sulfonyl chloride is unique due to the presence of both a phenyl group and a cyclopropyl group, which confer specific reactivity and stability. This makes it a valuable compound in synthetic chemistry and various research applications .
Eigenschaften
Molekularformel |
C12H13ClO2S |
|---|---|
Molekulargewicht |
256.75 g/mol |
IUPAC-Name |
1-(2-phenylcyclopropyl)cyclopropane-1-sulfonyl chloride |
InChI |
InChI=1S/C12H13ClO2S/c13-16(14,15)12(6-7-12)11-8-10(11)9-4-2-1-3-5-9/h1-5,10-11H,6-8H2 |
InChI-Schlüssel |
GJEWBNUASRIBHZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1(C2CC2C3=CC=CC=C3)S(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


amine](/img/structure/B15326459.png)

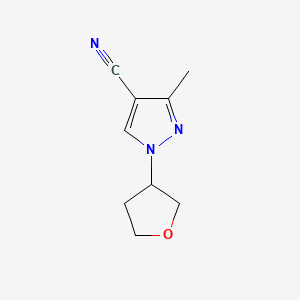

![tert-butylN-[(2R,4R)-4-aminopentan-2-yl]carbamatehydrochloride](/img/structure/B15326483.png)
![1-Oxa-9-azaspiro[5.5]undec-2-en-4-one](/img/structure/B15326490.png)
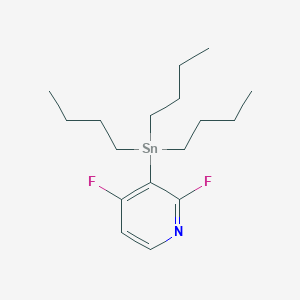


amine](/img/structure/B15326511.png)

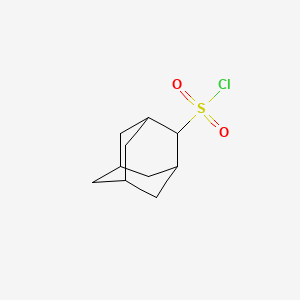
![2-Bromo-1-[1-(fluoromethyl)-2-oxabicyclo[2.2.1]heptan-4-yl]ethan-1-one](/img/structure/B15326523.png)
